Cas no 1072944-18-3 (2-Fluoro-4-methylpyridine-5-boronic acid)

2-Fluoro-4-methylpyridine-5-boronic acid is a versatile boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a key methodology for constructing biaryl and heteroaryl compounds. The presence of the fluorine substituent enhances its reactivity and selectivity in palladium-catalyzed transformations, while the methyl group contributes to steric and electronic modulation. This compound is particularly valuable in pharmaceutical and agrochemical research, where precise functionalization of pyridine scaffolds is required. Its stability under typical reaction conditions and compatibility with diverse substrates make it a reliable building block for synthetic applications. Proper handling under inert conditions is recommended to preserve its boronic acid functionality.
2-Fluoro-4-methylpyridine-5-boronic acid structure
1072944-18-3 structure
Product Name:2-Fluoro-4-methylpyridine-5-boronic acid
CAS No:1072944-18-3
MF:C6H7BFNO2
MW:154.934684991837
MDL:MFCD08741406
CID:829053
PubChem ID:44118243
Update Time:2025-06-20

2-Fluoro-4-methylpyridine-5-boronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-4-methyl-5-pyridineboronic acid
    • 2-Fluoro-4-methylpyridine-5-boronic acid
    • Boronic acid, B-(6-fluoro-4-methyl-3-pyridinyl)-
    • (6-fluoro-4-methylpyridin-3-yl)boronic acid
    • 6-Fluoro-4-methylpyridine-3-boronic acid
    • (6-fluoro-4-methyl-3-pyridyl)boronic acid
    • 2-Fluoro-4-methylpyridine-5-boronic
    • 6-Fluoro-4-methyl-3-pyridineboronic Acid
    • 6-fluoro-4-methylpyridin-3-ylboronic acid
    • (6-fluoro-4-methyl-3-pyridinyl)boronic acid
    • 6-FLUORO-4-METHYLPYRIDIN-3-YL-3-BORONIC ACID
    • PubChem17075
    • KSC496A3B
    • BAVHOAIWOSIBRD-
    • BAVHOAIWOSIBRD-UHFFFAOYSA-N
    • ZXBA000580
    • J-001756
    • AC-33479
    • SY022312
    • AS-18745
    • DTXSID70656790
    • F15471
    • MFCD08741406
    • 2-Fluoro-4-methyl-5-pyridineboronicacid
    • CS-W016260
    • J-518732
    • 2-Fluoro-4-Methylpyridine-5-BoronicAcid
    • SCHEMBL2725352
    • 2-Fluoro-4-methylpyridine-5-boronic acid, AldrichCPR
    • DB-030559
    • AKOS006343317
    • BCP10633
    • 1072944-18-3
    • EN300-316411
    • AB48777
    • MDL: MFCD08741406
    • Inchi: 1S/C6H7BFNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3
    • InChI Key: BAVHOAIWOSIBRD-UHFFFAOYSA-N
    • SMILES: FC1=CC(C)=C(B(O)O)C=N1

Computed Properties

  • Exact Mass: 155.05500
  • Monoisotopic Mass: 155.055
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4

Experimental Properties

  • Color/Form: No data available
  • Density: 1.282
  • Melting Point: No data available
  • Boiling Point: 331.6℃ at 760 mmHg
  • Flash Point: 154.359 °C
  • PSA: 53.35000
  • LogP: -0.79110

2-Fluoro-4-methylpyridine-5-boronic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Fluoro-4-methylpyridine-5-boronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1072944-18-3)2-Fluoro-4-methylpyridine-5-boronic acid
Order Number:A2069
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:10
Price ($):532.0
Email:sales@amadischem.com

Additional information on 2-Fluoro-4-methylpyridine-5-boronic acid

Introduction to 2-Fluoro-4-methylpyridine-5-boronic acid (CAS No. 1072944-18-3) and Its Emerging Applications in Chemical Biology

2-Fluoro-4-methylpyridine-5-boronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1072944-18-3, is a highly versatile intermediate in the realm of organic synthesis and pharmaceutical development. This compound belongs to the pyridine family, a heterocyclic aromatic structure that has garnered significant attention due to its broad utility in medicinal chemistry. The presence of both a fluoro substituent and a boronic acid functional group makes it particularly valuable for cross-coupling reactions, which are pivotal in the construction of complex molecular architectures.

The fluoro group at the 2-position and the methyl group at the 4-position impart unique electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. Boronic acids, on the other hand, are well-known for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. This reaction allows for the formation of carbon-carbon bonds under mild conditions, making it an indispensable tool for drug discovery and material science.

In recent years, there has been a surge in research focusing on fluorinated pyridines due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The fluoro substituent can enhance lipophilicity while simultaneously reducing metabolic clearance, thereby prolonging the therapeutic effect of a drug. Additionally, fluorine atoms can influence the conformational flexibility of molecules, potentially improving their binding to biological receptors.

2-Fluoro-4-methylpyridine-5-boronic acid has found particular utility in the development of kinase inhibitors, which are critical targets in oncology and inflammatory diseases. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with disease states. By leveraging the Suzuki-Miyaura coupling reaction, researchers can efficiently construct novel kinase inhibitors featuring this pyridine scaffold. The boronic acid moiety facilitates the introduction of aryl groups at the 5-position of the pyridine ring, allowing for fine-tuning of the inhibitor's properties.

Recent studies have highlighted the importance of 2-Fluoro-4-methylpyridine-5-boronic acid in the synthesis of antiviral agents. The ability to introduce fluorinated aryl groups through cross-coupling reactions has enabled the creation of compounds with enhanced antiviral activity. For instance, derivatives of this boronic acid have been explored as inhibitors of viral proteases and polymerases, demonstrating promising results in preclinical studies. The fluoro group's electron-withdrawing nature can improve binding interactions with viral targets, leading to more effective inhibition.

The pharmaceutical industry has also embraced this compound for its role in fragment-based drug design (FBDD). FBDD is an approach that involves identifying small molecular fragments with high affinity for biological targets and then elaborating these fragments into lead compounds. The modular nature of 2-Fluoro-4-methylpyridine-5-boronic acid makes it an ideal building block for such endeavors. By combining it with other boronic acid-containing fragments via cross-coupling reactions, chemists can rapidly generate libraries of diverse compounds for high-throughput screening.

In material science, 2-Fluoro-4-methylpyridine-5-boronic acid has been utilized in the development of organic electronic materials. Fluorinated pyridines contribute to improved charge transport properties in organic semiconductors and light-emitting diodes (OLEDs). The boronic acid functional group further enables post-synthetic modifications through cross-coupling reactions, allowing for tailored molecular architectures with optimized electronic characteristics.

The synthesis of 2-Fluoro-4-methylpyridine-5-boronic acid typically involves halogenation followed by lithiation and borylation protocols. Advanced synthetic techniques have been developed to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. Recent advances in transition-metal catalysis have also facilitated more efficient cross-coupling reactions, reducing reaction times and minimizing byproduct formation.

The impact of this compound extends beyond academic research; it has been commercialized by several chemical suppliers who cater to pharmaceutical and biotechnology companies worldwide. These suppliers provide rigorous quality control measures to ensure that researchers receive consistent and reliable materials for their experiments. As demand for fluorinated heterocycles continues to grow, it is expected that new synthetic methodologies will emerge to further streamline access to derivatives like 2-Fluoro-4-methylpyridine-5-boronic acid.

In conclusion,2-Fluoro-4-methylpyridine-5-boronic acid (CAS No. 1072944-18-3) is a cornerstone compound in modern synthetic chemistry with far-reaching applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it an invaluable tool for constructing complex molecules via cross-coupling reactions. As research progresses into new therapeutic modalities and advanced materials,fluorinated pyridines like this one will undoubtedly continue to play a pivotal role in driving innovation forward.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1072944-18-3)2-Fluoro-4-methylpyridine-5-boronic acid
A2069
Purity:99%
Quantity:100g
Price ($):532.0
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